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Compound of Interest

Compound Name:
5-(4-Cyanophenyl)-2-

hydroxypyridine, 95%

CAS No.: 1111106-18-3

Cat. No.: B6365832

Get Quote

Technical Application Note: 5-(4-
Cyanophenyl)-2-hydroxypyridine
Part 1: Core Directive & Chemical Identity[2]
Executive Summary
5-(4-Cyanophenyl)-2-hydroxypyridine (also known as 5-(4-Cyanophenyl)-2(1H)-pyridone) is a

high-value biaryl scaffold used primarily in the synthesis of kinase inhibitors, GPCR ligands,

and advanced material sciences (liquid crystals).[1][2] Structurally, it belongs to the class of 5-

aryl-2-pyridones, a privileged motif in drug discovery that mimics the hydrogen-bonding

patterns of nucleobases and peptide bonds.[1]

While structurally analogous to the core of the anti-epileptic drug Perampanel (Fycompa), this

specific isomer (4-cyanophenyl at C5) serves as a distinct building block.[1] It offers a versatile

platform for divergent synthesis: the pyridone nitrogen allows for pharmacokinetic modulation

(solubility/permeability), while the C3-position is primed for regioselective functionalization.[1]
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Chemical Properties & Tautomerism
Understanding the tautomeric equilibrium is critical for reaction planning. In the solid state and

polar solvents (DMSO, DMF, MeOH), the compound exists predominantly as the 2-pyridone

(lactam) form.[1] In non-polar solvents or the gas phase, the 2-hydroxypyridine (lactim) form

may contribute, but synthetic protocols generally target the amide-like reactivity of the pyridone.

[1]

Property Specification

CAS Number
1198416-57-7 (Isomer Ref) / Generic 5-aryl-

pyridone class

Molecular Formula C₁₂H₈N₂O

Molecular Weight 196.21 g/mol

Solubility
High: DMSO, DMF, DMAc.[1][2] Moderate:

MeOH, EtOH.[1] Low: Water, DCM, Hexanes.[1]

pKa ~11 (NH deprotonation)

Tautomer Preference
Lactam (Pyridone) is favored in solution (>95%

in DMSO).[1]

Part 2: Experimental Protocols
Protocol A: Quality Control & Analytical Characterization
Objective: To validate purity and tautomeric state prior to synthetic use.

1. HPLC Method (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 min.
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Detection: UV at 254 nm (aromatic) and 280 nm (pyridone carbonyl).[1]

Retention Time: Expect elution at ~6.5 min (mid-polar region due to nitrile/pyridone polarity).

2. NMR Validation (Tautomer Check)

Solvent: DMSO-d₆.

Diagnostic Signals:

δ 11.5–12.0 ppm (Broad Singlet): Indicates N-H of the pyridone form.[1] Absence of this

peak and presence of a signal >13 ppm would suggest the O-H lactim (rare).[1]

δ 7.8–8.2 ppm: Doublets corresponding to the 4-cyanophenyl ring.

Protocol B: Synthetic Functionalization (N-Arylation)
Objective: To functionalize the pyridone nitrogen using Chan-Lam coupling.[1] This is superior

to alkylation for introducing aromatic diversity without using toxic alkyl halides.[1]

Context: Direct N-arylation creates "drug-like" cores found in AMPA receptor antagonists and

p38 MAP kinase inhibitors.

Reagents:

Substrate: 5-(4-Cyanophenyl)-2-hydroxypyridine (1.0 equiv)

Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (1.5 equiv)[1]

Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.2–0.5 equiv)[1]

Ligand: Pyridine or DMAP (2.0 equiv) - promotes coordination[1]

Base: Cesium Carbonate (Cs₂CO₃) or Triethylamine (2.0 equiv)[1]

Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)[1]

Atmosphere: Oxygen (O₂) balloon or open air (oxidative coupling).[1]
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Step-by-Step Workflow:

Setup: In a dry round-bottom flask, charge the pyridone substrate (1.0 eq), Aryl Boronic Acid

(1.5 eq), and Cu(OAc)₂ (0.2 eq).

Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate).

Activation: Add Pyridine (2.0 eq) followed by Triethylamine (2.0 eq). The solution typically

turns deep blue/green (active Cu-species).

Reaction: Stir vigorously at room temperature (25°C) under an O₂ atmosphere (balloon) or

open air with a drying tube.

Note: Reaction times vary from 12 to 48 hours. Monitor by HPLC (Protocol A).

Workup:

Quench with aqueous NH₄Cl / NH₄OH (9:[1]1) to sequester copper (turns deep blue).[1]

Extract with DCM (3x).

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0–50%).

Protocol C: Regioselective C3-Bromination
Objective: To install a halogen handle at the C3 position (ortho to the carbonyl), enabling

subsequent Suzuki couplings to form trisubstituted pyridines.[1]

Mechanism: The 2-pyridone ring is electron-rich.[1] Electrophilic aromatic substitution (SEAr)

occurs preferentially at C3 and C5.[1] Since C5 is blocked by the cyanophenyl group,

bromination occurs exclusively at C3.[1]

Reagents:

Substrate: 5-(4-Cyanophenyl)-2-hydroxypyridine (or N-substituted derivative)

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
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Solvent: DMF or Acetonitrile (ACN)[1]

Temperature: 0°C to Room Temperature.

Step-by-Step Workflow:

Dissolution: Dissolve the substrate in DMF (0.2 M).

Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes to prevent over-reaction or

exotherms.

Reaction: Allow to warm to room temperature. Stir for 1–2 hours.

Checkpoint: TLC should show a less polar spot (monobromide).

Quench: Pour the mixture into ice-water. The product often precipitates as a solid.

Isolation: Filter the solid. Wash with water and cold MeOH.

Yield: Typically >85%.

Part 3: Visualization & Logic
Tautomeric & Synthetic Logic Diagram
The following diagram illustrates the tautomeric equilibrium and the decision tree for

functionalization.
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Click to download full resolution via product page

Caption: Tautomeric equilibrium favors the 2-pyridone (Lactam) form in solution, directing

synthetic strategies toward N-functionalization or C3-electrophilic substitution.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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